molecular formula C16H24N2O2 B129762 Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate CAS No. 170011-57-1

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Cat. No. B129762
M. Wt: 276.37 g/mol
InChI Key: YRLQFRXDWBFGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a chemical entity that serves as an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a tert-butyl group, and an amino-substituted phenyl group. This structure is a key building block in pharmaceutical research and development, particularly in the creation of compounds with potential anticancer properties and other therapeutic applications .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions that may include amination, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% success rate . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through a four-step process starting from commercially available piperidin-4-ylmethanol, achieving a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has also been employed to determine the crystal and molecular structure of related compounds, revealing details such as dihedral angles, conformation of the piperazine ring, and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions, including condensation reactions to form oxadiazole rings , and coupling with aromatic aldehydes to afford Schiff base compounds . These reactions are crucial for the diversification of the core structure and the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, which can affect the compound's reactivity and solubility. The piperazine ring typically adopts a chair conformation, which is a stable configuration that can influence the overall geometry of the molecule . The compounds' crystal packing is often stabilized by hydrogen bonding and (\pi)-(\pi) stacking interactions, which can affect their melting points, solubility, and stability .

Scientific Research Applications

Synthetic Applications in Drug Development

Tert-butyl piperidine-1-carboxylate derivatives serve as important intermediates in the synthesis of a wide range of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate for crizotinib, highlighting the importance of these derivatives in developing kinase inhibitors (Kong et al., 2016). Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, is key in synthesizing Vandetanib, demonstrating the role of these compounds in creating cancer therapeutics (Wang et al., 2015).

Chemical Synthesis and Structural Analysis

Several studies focus on the synthesis and structural analysis of tert-butyl piperidine-1-carboxylate derivatives. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized for small molecule anticancer drugs, with a high yield method established (Zhang et al., 2018). The synthesis and crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate were also investigated, providing insights into the stability of molecular structure and conformations (Yang et al., 2021).

Anticorrosive Properties

In addition to pharmaceutical applications, tert-butyl piperidine-1-carboxylate derivatives have been explored for their anticorrosive properties. The investigation into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl solution demonstrates the potential of these compounds in corrosion inhibition, with an efficiency of 91.5% at 25 ppm (Praveen et al., 2021).

Safety And Hazards

The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) .

Future Directions

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests potential applications in the development of new drugs for targeted protein degradation therapies .

properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLQFRXDWBFGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620434
Record name tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

CAS RN

170011-57-1
Record name tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-nitrophenyl)piperidine (412 mg, 2 mmol) in CH2Cl2 (100 mL) was added di-tert-butyl carbonate (480 mg, 2.2 mmol) and N,N-dimethylpyridin-4-amine (50 mg, 0.4 mmol). The mixture was stirred for 20 h at room temperature. The mixture was added saturated NaHCO3 (100 mL). The organic layer was separated and aqueous was extracted with CH2Cl2 (50 mL×2). The combined organic solution was dried and concentrated in vacuo. The residue was dissolved in MeOH and bubbled with Ar for 2 min. before adding 10% Pd—C. The hydrogenation was finished in 4 h. The catalyst was removed by filtration and solvent was removed in vacuo to afford title compound (460 mg, 83%) as white solid.
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-(4-amino-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.35 g, 1.2 mmol) (as prepared in the previous step) in methanol was hydrogenated over 10% Pd/C at 20 psi for 1 h. The solution was filtered and concentrated to give 0.35 g (100%) of the title compound as a yellow solid: Mass spectrum (ESI, m/z): Calcd. for C16H24N2O2, 277.2 (M+H). found 277.1.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods IV

Procedure details

An ethanol solution (30 ml) of tert-butyl 4-(4-nitrophenyl)-1-piperidinecarboxylate (1.7 g) was subjected to catalytic hydrogenation using 10% palladium carbon (0.2 g) as a catalyst under normal temperature and normal pressure. After the catalyst was filtered off, the filtrate was concentrated to give tert-butyl 4-(4-aminophenyl)-1-piperidinecarboxylate as a viscous oily substance. The titled compound (2.2 g) was obtained as colorless crystals, by carrying out the same operation as in Example 1, using the resulting oily substance and 4′-chloro[1,1′-biphenyl]-4-carboxylic acid (1.43 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.